What are the physical properties of dibutylchlorophosphine?
What are the physical properties of dibutylchlorophosphine?
An In-Depth Technical Guide to Dibutylchlorophosphine
Introduction: Understanding Dibutylchlorophosphine
Dibutylchlorophosphine (C₈H₁₈ClP) is a versatile organophosphorus compound that serves as a critical intermediate and precursor in a wide range of chemical syntheses. As a member of the dialkylchlorophosphine family, its reactivity is dominated by the phosphorus(III) center, which possesses a lone pair of electrons and is bonded to a labile chlorine atom. These features make it a potent nucleophile and a valuable building block for creating more complex phosphine ligands, which are essential in catalysis, and for synthesizing other organophosphorus compounds. This guide provides a comprehensive overview of its physical properties, chemical behavior, and handling protocols, designed for researchers and professionals in chemistry and drug development.
Core Physical and Molecular Properties
The fundamental physical constants of dibutylchlorophosphine define its behavior in a laboratory setting and are crucial for designing experimental procedures. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₈ClP | [1] |
| Molecular Weight | 180.66 g/mol | [1] |
| CAS Number | 4323-64-2 | [1] |
| Appearance | Oily, colorless liquid | [2] |
| Boiling Point | 198.5 °C at 760 mmHg | N/A |
| Density | 1.0267 g/cm³ at 20 °C | N/A |
| Refractive Index (n²⁰/D) | 1.474 | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of dibutylchlorophosphine.
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³¹P NMR: This is the most direct method for characterizing phosphorus compounds. Dibutylchlorophosphine is expected to exhibit a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift for the closely related di-tert-butylchlorophosphine is reported to be in the range of +140 to +150 ppm.[3] Therefore, a similar chemical shift is anticipated for dibutylchlorophosphine, which is characteristic of chlorophosphines.
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¹H NMR: The proton NMR spectrum will show signals corresponding to the butyl chains. The protons on the carbon alpha to the phosphorus atom will be split into a doublet by the phosphorus nucleus (²JP-H coupling). The signals for the protons on the beta, gamma, and delta carbons will appear as multiplets further upfield.
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¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four non-equivalent carbons of the butyl chains. Each of these signals will be split into a doublet due to coupling with the phosphorus atom (¹JP-C, ²JP-C, etc.), with the one-bond coupling to the alpha-carbon being the largest.
Infrared (IR) Spectroscopy
The IR spectrum of dibutylchlorophosphine is dominated by the vibrations of its alkyl groups.
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C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds in the butyl chains.[4]
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C-H Bending: Absorptions corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups will be present in the 1300-1470 cm⁻¹ range.[5]
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P-Cl Stretching: A medium to strong absorption band for the P-Cl stretch is expected to appear in the fingerprint region, typically between 450 and 550 cm⁻¹.
Chemical Reactivity and Handling
Dibutylchlorophosphine is a highly reactive compound, and a thorough understanding of its chemical behavior is paramount for its safe handling and effective use in synthesis.
Key Reactions and Reactivity Profile
The reactivity is centered on the phosphorus atom. The lone pair of electrons makes it nucleophilic, while the P-Cl bond is susceptible to cleavage by nucleophiles.
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Pyrophoric Nature: Dibutylchlorophosphine is pyrophoric, meaning it can ignite spontaneously upon contact with air. This is due to the rapid oxidation of the phosphorus(III) center to form the more thermodynamically stable dibutylphosphinic chloride or other phosphorus(V) oxides. This necessitates handling the compound under an inert atmosphere (e.g., argon or nitrogen) at all times.
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Reaction with Water: It reacts violently with water and other protic solvents in a hydrolysis reaction to produce dibutylphosphine oxide and corrosive hydrogen chloride (HCl) gas.
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Nucleophilic Substitution: The chloride is a good leaving group, making it an excellent electrophile for reactions with nucleophiles such as Grignard reagents, organolithium compounds, or amines to form new P-C or P-N bonds, respectively. This is the primary utility of dibutylchlorophosphine in synthesis.
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Oxidation: It is readily oxidized by common oxidizing agents to the corresponding phosphorus(V) species.
A diagram illustrating these key reactivity and incompatibility relationships is provided below.
Caption: Chemical reactivity and incompatibility of dibutylchlorophosphine.
Safety and Handling Precautions
Given its hazardous nature, strict safety protocols must be followed.
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Inert Atmosphere: All manipulations must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.
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Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., neoprene or nitrile), and tightly sealed safety goggles or a full-face shield.
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Ventilation: Work in a well-ventilated chemical fume hood.
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Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from sources of ignition, water, and oxidizing agents.
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Spills: In case of a spill, do not use water. Smother the spill with a dry absorbent material such as sand or vermiculite and dispose of it as hazardous waste.
Synthesis and Purification
Dibutylchlorophosphine is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a common laboratory-scale synthesis. The causality behind this choice is the high reactivity and commercial availability of the starting materials, allowing for efficient P-C bond formation.[6][7]
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Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.
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Grignard Reagent Formation: Prepare butylmagnesium chloride or bromide (2.0 equivalents) in anhydrous diethyl ether or THF in the flask.
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Reaction with PCl₃: Cool the Grignard solution to -10 °C or lower in an ice-salt or dry ice/acetone bath. Add a solution of phosphorus trichloride (PCl₃, 1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the low temperature to control the exothermic reaction and prevent over-alkylation.
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Reaction Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The reaction is then quenched by carefully pouring it over crushed ice.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure. The crude dibutylchlorophosphine is then purified by vacuum distillation to yield a clear, colorless liquid.
The workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of dibutylchlorophosphine.
Solubility Profile
While specific quantitative solubility data is not widely published, the chemical structure of dibutylchlorophosphine—an oily liquid with long alkyl chains—allows for a reliable qualitative assessment.
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Polar Solvents: It is insoluble and reactive with protic polar solvents like water, methanol, and ethanol.
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Non-Polar/Aprotic Solvents: It is expected to be miscible with common non-protic organic solvents such as tetrahydrofuran (THF), diethyl ether, hexane, toluene, and dichloromethane. The choice of solvent for reactions is typically dictated by the requirements of the other reagents, with THF and diethyl ether being common choices for Grignard-based reactions.
Conclusion
Dibutylchlorophosphine is a cornerstone reagent in organophosphorus chemistry. Its high reactivity, while demanding careful handling procedures and an inert atmosphere, is precisely what makes it so valuable for the synthesis of a diverse array of phosphine ligands and other functionalized phosphorus compounds. A comprehensive understanding of its physical properties, spectroscopic signatures, and chemical behavior, as outlined in this guide, is essential for its safe and effective application in research and development.
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